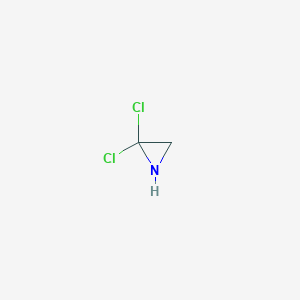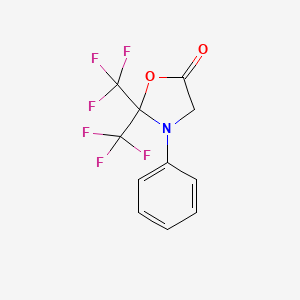
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It features a phenyl group attached to an oxazolidinone ring, which is further substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the reaction of phenyl isocyanate with a suitable trifluoromethyl-substituted epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted phenyl compounds.
Scientific Research Applications
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxazolidinone ring structure provides a unique framework for binding to biological targets, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2,2-bis(trifluoromethyl)-2,5-dihydrofuran
- 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one
Uniqueness
3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the phenyl group and the trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
57750-02-4 |
|---|---|
Molecular Formula |
C11H7F6NO2 |
Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(11(15,16)17)18(6-8(19)20-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
LQRGCVIOMIOBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(N1C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


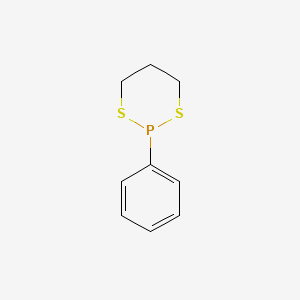
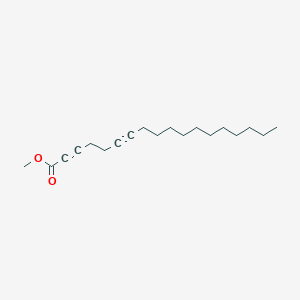
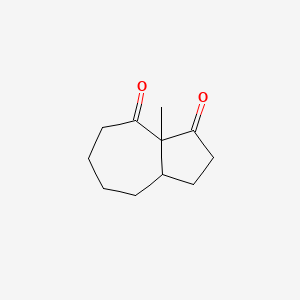

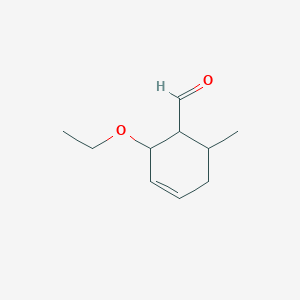
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)

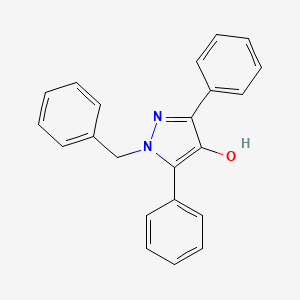

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
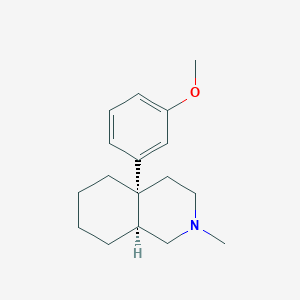
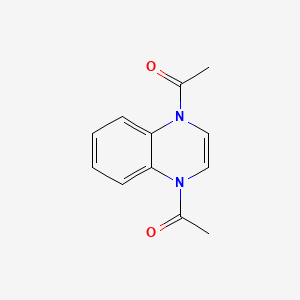
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
